molecular formula C10H12N4O B125495 2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol CAS No. 152665-33-3

2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol

Cat. No. B125495
M. Wt: 204.23 g/mol
InChI Key: SYBBZSRVBRTILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol, commonly known as DMTMP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTMP belongs to the class of tetrazole-based compounds, and its synthesis involves the reaction of 2,6-dimethylphenol with sodium azide and copper sulfate.

Mechanism Of Action

The mechanism of action of DMTMP is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their structure and function.

Biochemical And Physiological Effects

DMTMP has been shown to have a range of biochemical and physiological effects, including antioxidant and antimicrobial properties. Studies have also suggested that DMTMP may have potential as an anticancer agent, although further research is needed to confirm these findings.

Advantages And Limitations For Lab Experiments

One of the primary advantages of DMTMP is its stability and ease of synthesis, making it a useful tool for a wide range of laboratory experiments. However, DMTMP can be toxic in high concentrations, and its effects on biological systems are not well understood, making it important to use caution when handling and working with this compound.

Future Directions

There are several potential future directions for research on DMTMP, including further studies on its mechanism of action and potential applications in medicine and biotechnology. Additionally, research is needed to better understand the toxicity and safety of DMTMP, particularly in the context of its potential use as a therapeutic agent.

Scientific Research Applications

DMTMP has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the primary applications of DMTMP is as a ligand for metal ions in coordination chemistry. DMTMP has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, making it a useful tool for metal ion detection and separation.

properties

CAS RN

152665-33-3

Product Name

2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenol

InChI

InChI=1S/C10H12N4O/c1-6-4-8(5-7(2)9(6)15)10-11-13-14(3)12-10/h4-5,15H,1-3H3

InChI Key

SYBBZSRVBRTILW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2NN(N=N2)C)C=C(C1=O)C

SMILES

CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C

synonyms

5-(3,5-dimethyl-4-hydroxyphenyl)-2-methyltetrazole
WIN 58768
WIN-58768

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-5-((3,5-dimethyl-4-hydroxyphenyl)-2H-tetrazole (Formula III: R2 =R3 =R4 =CH3) was prepared according to the procedure of Example 1b starting with 2,6-dimethyl-4-cyanophenol. 4.5 Mmol of 6-methyl-3-(4-hydroxyl-1-piperidinyl)pyridazine (Formula IV: R1 =methyl, Y=CH2), 1.14 g DEAD, 6.8 mmol TPP, 5 mmol of 2-methyl-5-(3,5-dimethyl-4-hydroxyphenyl)-2H-tetrazole (Formula III: R2 =R3 =R4 =CH3) were reacted as described in Example 1c. Recrystallization from ethyl acetate afforded a 71.9% yield of the compound of Formula I (R1 =R2 =R3 =R4 =methyl, Y=CH2) m.p. 183°-184° C.
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6-methyl-3-(4-hydroxyl-1-piperidinyl)pyridazine
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Formula IV
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1.14 g
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5 mmol
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